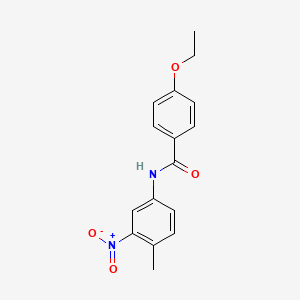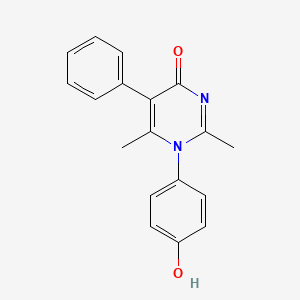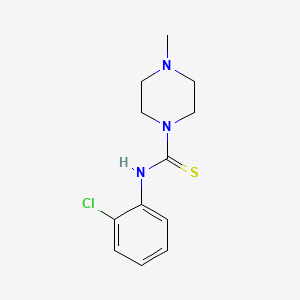
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide, also known as MLN-8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, a protein that is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells, making N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide a promising candidate for cancer therapy. N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has also been studied for its potential use in combination therapy with other cancer drugs.
Wirkmechanismus
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division. It is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been shown to have potent anticancer activity in preclinical studies. It has been shown to inhibit tumor growth in mouse models of human cancer, including breast, colon, and lung cancer. N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has limited selectivity for Aurora A kinase, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide. One direction is to further optimize the synthesis method to improve yields and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide in preclinical models and in humans. This will provide valuable information on the optimal dosing and administration schedule for N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide in clinical trials. Another direction is to study the efficacy of N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide in combination therapy with other cancer drugs. Finally, there is a need for further research on the potential side effects of N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide, as well as its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 4-methyl-2-pyridinylamine with 2-thiophenecarbonyl chloride to form N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide. This intermediate is then reacted with N-methylmorpholine and 1,1'-carbonyldiimidazole to form the final product, N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-11-6-7-17-14(10-11)18(15(19)12-4-2-8-21-12)16(20)13-5-3-9-22-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYUHSFOGCQNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)
![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)

![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)


![N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5712921.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)
![2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5712937.png)

